9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a chlorine atom at the 9th position, a pyridin-3-yl group at the 4th position, and a benzo[h]isoquinolin-1(2H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a pyridine derivative with a benzo[h]isoquinoline precursor. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For instance, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Another heterocyclic compound with a pyridine and benzoimidazole core.
1H-pyrrolo[2,3-b]pyridine: A compound with a pyrrolo and pyridine structure, known for its biological activity.
6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: Compounds with a quinazoline core and similar substituents.
Uniqueness
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a pyridin-3-yl group
Properties
CAS No. |
919290-62-3 |
---|---|
Molecular Formula |
C18H11ClN2O |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
9-chloro-4-pyridin-3-yl-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H11ClN2O/c19-13-5-3-11-4-6-14-16(12-2-1-7-20-9-12)10-21-18(22)17(14)15(11)8-13/h1-10H,(H,21,22) |
InChI Key |
SVLFFEOPVAFXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.